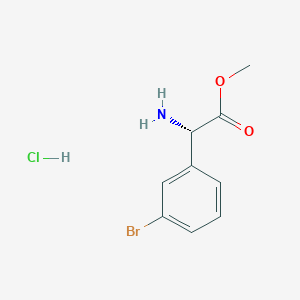![molecular formula C8H15ClN4 B6279950 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2241130-18-5](/img/no-structure.png)
3-azido-9-azabicyclo[3.3.1]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-azido-9-azabicyclo[3.3.1]nonane hydrochloride” is a chemical compound with the molecular formula C8H15N2.ClH . It is a derivative of 9-azabicyclo[3.3.1]nonane . The compound is typically in the form of a solid powder .
Synthesis Analysis
The synthesis of azabicyclo nonane derivatives has been explored in various studies . One approach involves radical cyclization, which has been used to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis
The molecular structure of “3-azido-9-azabicyclo[3.3.1]nonane hydrochloride” can be represented by the InChI code: 1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound has a molecular weight of 161.67 . It is typically stored at room temperature .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mechanism of Action
Target of Action
The structural motif of an indole-fused azabicyclo[331]nonane is common in many biologically significant indole-based natural products . This suggests that the compound may interact with similar biological targets as these natural products.
Mode of Action
It’s known that the compound can be synthesized via a radical cyclization method . This suggests that the compound may interact with its targets through a radical mechanism, leading to changes in the target molecules.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine in the presence of sodium hydroxide to form 3-aminocyclohexanone.", "Step 2: 3-aminocyclohexanone is then reacted with sodium azide in ethanol to form 3-azidocyclohexanone.", "Step 3: 3-azidocyclohexanone is then reacted with hydrochloric acid to form 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride." ] } | |
CAS RN |
2241130-18-5 |
Product Name |
3-azido-9-azabicyclo[3.3.1]nonane hydrochloride |
Molecular Formula |
C8H15ClN4 |
Molecular Weight |
202.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




